REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[CH3:23][O:22][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][C:17]=1[O:20][CH3:21])[CH2:13][CH:9]1[CH2:10][CH2:11][CH2:12][NH:8]1
|
Name
|
1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCC1)CC1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Free the product from solvent and catalyst, and then distil it under a high vacuum
|
Type
|
CUSTOM
|
Details
|
Purify via the picrate
|
Type
|
CUSTOM
|
Details
|
to obtain a yield of 3.2 g (38.5% of theory)
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(CC2NCCC2)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[CH3:23][O:22][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][C:17]=1[O:20][CH3:21])[CH2:13][CH:9]1[CH2:10][CH2:11][CH2:12][NH:8]1
|
Name
|
1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCC1)CC1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Free the product from solvent and catalyst, and then distil it under a high vacuum
|
Type
|
CUSTOM
|
Details
|
Purify via the picrate
|
Type
|
CUSTOM
|
Details
|
to obtain a yield of 3.2 g (38.5% of theory)
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(CC2NCCC2)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |